molecular formula C17H13As2NO6 B14742226 Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate CAS No. 5450-50-0

Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate

Cat. No.: B14742226
CAS No.: 5450-50-0
M. Wt: 477.13 g/mol
InChI Key: HCVLESMTQLVKCM-UHFFFAOYSA-N
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Description

Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate is a complex organic compound that features a carbamate group linked to two benzoyl groups, each containing an oxoarsanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl bis[4-(oxoarsanyl)benzoyl]carbamate typically involves the reaction of ethyl carbamate with 4-(oxoarsanyl)benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, arsenic-containing intermediates, and oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl bis[4-(oxoarsanyl)benzoyl]carbamate involves its interaction with cellular components, particularly proteins and enzymes. The oxoarsanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells. The compound’s ability to target specific molecular pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate can be compared with other similar compounds such as:

Properties

CAS No.

5450-50-0

Molecular Formula

C17H13As2NO6

Molecular Weight

477.13 g/mol

IUPAC Name

ethyl N,N-bis(4-arsorosobenzoyl)carbamate

InChI

InChI=1S/C17H13As2NO6/c1-2-26-17(23)20(15(21)11-3-7-13(18-24)8-4-11)16(22)12-5-9-14(19-25)10-6-12/h3-10H,2H2,1H3

InChI Key

HCVLESMTQLVKCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C(=O)C1=CC=C(C=C1)[As]=O)C(=O)C2=CC=C(C=C2)[As]=O

Origin of Product

United States

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